molecular formula C13H13BO3 B139805 2-Benzyloxyphenylboronic acid CAS No. 190661-29-1

2-Benzyloxyphenylboronic acid

Cat. No. B139805
M. Wt: 228.05 g/mol
InChI Key: MCAIDINWZOCYQK-UHFFFAOYSA-N
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Description

2-Benzyloxyphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a reagent used in the preparation of different kinase inhibitors .


Synthesis Analysis

Pinacolboronate esters, which include 2-Benzyloxyphenylboronic acid, are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The 2-aminopyrimidine-5-pinacolboronate ester was used as a starting material in the synthesis of a development compound .


Molecular Structure Analysis

The molecular formula of 2-Benzyloxyphenylboronic acid is C13H13BO3 .


Chemical Reactions Analysis

2-Benzyloxyphenylboronic acid is used in various chemical reactions such as Palladium complex-catalyzed selective hydroxylation, Palladium (II)-catalyzed oxidative Heck reactions, Metal-free electrophilic fluorination, and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

2-Benzyloxyphenylboronic acid appears as a crystalline powder or powder that is white to pale yellow in color . It is odorless and insoluble in water . Its molecular weight is 228.05 g/mol .

Scientific Research Applications

Anticancer Potential

2-Benzyloxyphenylboronic acid and related compounds have shown significant antiproliferative and proapoptotic properties in various cancer cell lines. For instance, studies have revealed that phenylboronic acid derivatives can induce apoptosis in ovarian cancer cells through cell cycle arrest in the G2/M phase, accompanied by caspase-3 activation (Psurski et al., 2018).

Organic Synthesis and Catalysis

2-Benzyloxyphenylboronic acid plays a role in organic synthesis, particularly in the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2. This process yields benzoic acid derivatives and alpha, beta-unsaturated carboxylic acids, useful in the preparation of various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

Antifungal and Antimicrobial Activities

Compounds like benzosiloxaboroles, analogues of benzoxaboroles which are derivatives of phenylboronic acids, exhibit significant antifungal and potential small-molecule therapeutic properties. Their increased Lewis acidity, particularly when fluorinated or with added phenyl groups, enhances their bioactivity (Brzozowska et al., 2015). Similarly, certain benzoxaboroles have been shown to have antimicrobial properties, indicating potential applications in cancer treatment and as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Bioconjugation

2-Benzyloxyphenylboronic acid derivatives, such as frustrated benzoxaborole, have been explored for their applications in bioconjugation. These compounds have shown potential in forming stable hemiaminal ether structures, including effective reactions with proteins like lysozyme (Bhangu et al., 2020).

Material Science and Electrochemistry

In material science, derivatives of 2-benzyloxyphenylboronic acid have been utilized in the creation of novel liquid crystalline materials, exhibiting diverse phases like nematic, smectic, and chiral smectic C phases (Sharma et al., 2003). In electrochemistry, related compounds like 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole have been reported as bifunctional electrolyte additives for lithium-ion batteries, showcasing their versatility in this field (Chen & Amine, 2007).

Bioorthogonal Chemistry

2-Benzyloxyphenylboronic acid derivatives are also significant in bioorthogonal chemistry. For example, the combination of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in aqueous solution leads to stable products useful for protein conjugation, demonstrating its orthogonality to protein functional groups (Dilek et al., 2015).

properties

IUPAC Name

(2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAIDINWZOCYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378308
Record name 2-Benzyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxyphenylboronic acid

CAS RN

190661-29-1
Record name 2-Benzyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(benzyloxy)phenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Ogiyama, M Yamaguchi, N Kurikawa… - Bioorganic & Medicinal …, 2016 - Elsevier
… In particular, 2-benzyloxyphenylboronic acid 2 (Fig. 3) was of interest to us because it had been found to have an adequate inhibitory activity against HSL with a high value of ligand …
Number of citations: 14 www.sciencedirect.com
Y Zhang, Y Li, B Pan, H Xu, H Liang, X Jiang… - …, 2019 - Wiley Online Library
… To test the practicality of the protocol, a scaled-up reaction for 1 a (3 mmol) and 2-benzyloxyphenylboronic acid (4.5 mmol) was performed to give 3 af without erosion in …
WC Park, DY Lim - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
… The triflate 1 was prepared in six steps from trans-cyclohexyldiamine 29 and coupled to 2-benzyloxyphenylboronic acid via the Suzuki reaction30,31 to provide the biaryl analog 2 in a …
Number of citations: 5 koreascience.kr
CJ Langmead, SP Andrews, M Congreve… - Journal of medicinal …, 2012 - ACS Publications
… (c) For 17: (i) 2-benzyloxyphenylboronic acid, Na 2 CO 3 , 1,4-dioxane/H 2 O, Pd(PPh 3 ) 4 , 70 C, then (ii) 3-(4-methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride, Na 2 CO …
Number of citations: 150 pubs.acs.org
M Presset, D Oehlrich, F Rombouts… - The Journal of organic …, 2013 - ACS Publications
… Following general procedure C, the reaction performed with 2-benzyloxyphenylboronic acid (0.5 g, 2.19 mmol) afforded 1c (597 mg, 94%) as a white solid. mp > 200 C (dec). HRMS (ESI…
Number of citations: 97 pubs.acs.org

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